4-(4-Methoxyphenyl)-2-butanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Anisylacetone can be synthesized through several methods. One common method involves the condensation of anisic aldehyde with acetone, followed by hydrogenation. The reaction typically occurs in the presence of a catalyst such as nickel-aluminum alloy powder and sodium carbonate, under mild conditions (20-30°C) to achieve high yields . Another method involves the use of hydrobromic acid in an acetic acid medium, with alkyl phenol as a catalyst, to improve the yield and quality of the product .
Industrial Production Methods: Industrial production of anisylacetone often involves the use of anisic aldehyde as a starting material. The process includes dissolving anisylacetone in ethanol, followed by hydrogenation in the presence of a catalyst. The reaction mixture is then subjected to distillation, crystallization, and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Anisylacetone undergoes various chemical reactions, including:
Oxidation: Anisylacetone can be oxidized to form anisic acid.
Reduction: It can be reduced to form anisyl alcohol.
Substitution: The methoxy group on the benzene ring can undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.
Substitution: Reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Anisic acid.
Reduction: Anisyl alcohol.
Substitution: Various substituted anisylacetone derivatives depending on the reagent used.
Scientific Research Applications
Anisylacetone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research is ongoing to explore its potential antimicrobial and antioxidant properties.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of anisylacetone involves its interaction with olfactory receptors in fruit flies, making it a potent attractant. The compound is metabolized by the flies and sequestered in their pheromonal glands, enhancing their mating success and attracting conspecifics . Additionally, its antimicrobial and antioxidant activities are attributed to its ability to interact with microbial cell membranes and neutralize free radicals .
Comparison with Similar Compounds
Anisylacetone is often compared with other phenylbutanoid compounds such as:
Cue-lure: Another attractant for fruit flies, structurally similar but with different substituents on the benzene ring.
Raspberry Ketone: Known for its use in weight loss supplements and as a flavoring agent.
Zingerone: Found in ginger, used for its spicy flavor and potential health benefits.
Uniqueness: Anisylacetone’s unique combination of a methoxy group and a butanone structure gives it distinct olfactory properties, making it particularly effective as a fruit fly attractant and a valuable compound in the flavor and fragrance industry .
Properties
IUPAC Name |
4-(4-methoxyphenyl)butan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBSXBYCASFXTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047166 | |
Record name | 4-(4-Methoxyphenyl)-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless oily liquid with a sweet, fruity-floral odour | |
Record name | 4-(4-Methoxyphenyl)-2-butanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4-(p-Methoxyphenyl)-2-butanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/784/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
152.00 to 153.00 °C. @ 15.00 mm Hg | |
Record name | 4-(4-Methoxyphenyl)-2-butanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, insoluble in water, soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 4-(4-Methoxyphenyl)-2-butanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4-(p-Methoxyphenyl)-2-butanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/784/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.041-1.050 | |
Record name | 4-(p-Methoxyphenyl)-2-butanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/784/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
104-20-1 | |
Record name | 4-(4-Methoxyphenyl)-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Anisylacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anisylacetone | |
Source | DTP/NCI | |
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Record name | 2-Butanone, 4-(4-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 4-(4-Methoxyphenyl)-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-methoxyphenyl)butan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.895 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ANISYLACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVG47S4S5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 4-(4-Methoxyphenyl)-2-butanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
9 - 10 °C | |
Record name | 4-(4-Methoxyphenyl)-2-butanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the aroma profile of 4-(4-Methoxyphenyl)-2-butanone and in what natural sources can it be found?
A1: this compound, also known as raspberry ketone, is a significant aroma compound found in various fruits, most notably raspberries. It imparts a characteristic sweet, fruity, and slightly floral scent. This compound has been identified as a key contributor to the unique aroma profile of agarwood from Vietnam. []
Q2: Can this compound be synthesized chemically, and how does this compare to its production from natural sources?
A2: While this compound can be extracted from natural sources like raspberries, its low concentration makes extraction commercially unviable. Researchers have developed efficient and scalable continuous flow synthesis methods for producing this compound and related 4-aryl-2-butanones. These methods offer advantages such as reduced reaction times and the potential for large-scale production, making them attractive alternatives to extraction from natural sources. []
Q3: What types of microorganisms can interact with this compound, and what is the nature of this interaction?
A3: Several microorganisms, including species from the genera Brevibacterium, Chromobacterium, Flavobacterium, Mycobacterium, Pseudomonas, and Sarcina, exhibit the ability to aminate this compound. [, ] This amination process involves the introduction of an amine group to the molecule. Interestingly, the amination of this compound by these microorganisms produces predominantly the (S)-(+)-enantiomer of 4-methoxyamphetamine. []
Q4: What is the significance of the ethanol extract of cassia bark in relation to this compound?
A4: While this compound itself is not mentioned as a constituent of cassia bark ethanol extract, the extract contains a similar aromatic ketone, this compound. [] This suggests a potential for overlapping biological activities or aroma profiles between the two compounds, warranting further investigation.
Q5: Are there any studies on the potential applications of supercritical CO2 extraction in relation to this compound?
A5: While not directly focusing on this compound, research indicates that supercritical CO2 extraction can be successfully applied to isolate volatile oils from plant materials, as demonstrated with pricklyash peel. [] This technology may hold promise for the extraction of this compound or related compounds from natural sources in a more efficient and environmentally friendly manner.
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